PF-1355

描述

- PF-06281355 is a selective 2-thiouracil mechanism-based inhibitor of myeloperoxidase (MPO).

- It is used for the treatment of vasculitic diseases, which involve inflammation of blood vessels .

科学研究应用

化学: PF-06281355 是研究 MPO 抑制和相关酶促过程的宝贵工具。

生物学: 研究人员探索其对免疫反应和炎症的影响。

医学: 其潜在的治疗应用包括血管炎治疗。

工业: 虽然没有直接用于工业,但了解其机制有助于药物开发。

作用机制

- PF-06281355 通过与 MPO 的活性位点结合而抑制 MPO,阻止其催化活性。

- 分子靶标包括 MPO 本身,其影响会影响炎症通路。

生化分析

Biochemical Properties

PF-1355 plays a significant role in biochemical reactions, particularly as an MPO inhibitor . MPO is a heme-containing peroxidase produced in bone marrow and stored in the azurophilic granules of neutrophils . This compound inhibits MPO activity in a dose-responsive fashion in phorbol ester-stimulated human neutrophils .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing plasma MPO activity, vascular edema, neutrophil recruitment, and elevating circulating cytokines . It also attenuates clozapine-induced release of inflammatory mediators .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as an MPO inhibitor . It is selective for MPO over thyroid peroxidase (TPO) and over a panel of more than 50 enzymes, receptors, transporters, and ion channels . It inhibits MPO activity in isolated human whole blood .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit MPO activity, reduce vascular edema, and decrease neutrophil recruitment

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a model of anti-glomerular basement membrane disease, albuminuria and chronic renal dysfunction were completely suppressed by this compound treatment .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of MPO

Transport and Distribution

Given its role as an MPO inhibitor, it is likely to interact with neutrophils where MPO is stored .

Subcellular Localization

Given its role as an MPO inhibitor, it is likely to be localized where MPO is stored, i.e., in the azurophilic granules of neutrophils .

准备方法

合成路线: PF-06281355 的合成路线涉及特定的化学转化以实现其结构。

反应条件: 关于具体反应条件的详细信息是专有的,但它是通过一系列步骤合成的。

工业生产: 关于工业规模生产方法的信息并不广泛。

化学反应分析

发生的反应: PF-06281355 可能发生各种反应,包括氧化、还原和取代。

常用试剂和条件: 具体的试剂和条件没有公开披露。

主要产物: 在其合成过程中形成的主要产物没有明确记录。

相似化合物的比较

独特性: PF-06281355 的选择性和机制使其独树一帜。

生物活性

PF-1355 is a selective, orally administered inhibitor of myeloperoxidase (MPO), a heme enzyme produced by neutrophils that plays a significant role in inflammatory processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic efficacy in various models, and potential clinical applications.

This compound inhibits MPO activity, which is crucial in generating reactive oxygen species (ROS) and inflammatory mediators that contribute to tissue damage during inflammatory responses. By selectively targeting MPO, this compound mitigates oxidative stress and inflammation, offering therapeutic benefits in conditions characterized by excessive neutrophil activation.

Inhibition of MPO Activity

This compound has demonstrated potent inhibitory effects on both human and mouse MPO. The half-maximal inhibitory concentration (IC50) for human MPO was found to be 0.56 μmol/L, with over 80% inhibition observed at concentrations as low as 0.61 μmol/L in mouse models . This inhibition leads to decreased production of hypochlorous acid and other oxidants that contribute to cellular damage.

Cardiovascular Applications

In preclinical studies involving mouse models of myocardial infarction (MI), this compound administration resulted in significant improvements in cardiac function and remodeling. Treatment for 7 days reduced inflammatory cell infiltration and left ventricular dilation, while extending treatment to 21 days further enhanced these effects . Notably, early initiation of this compound treatment (within 1 hour post-infarction) yielded better outcomes compared to delayed treatment (24 hours post-infarction).

Table 1: Effects of this compound on Cardiac Function in MI Models

| Treatment Duration | Inflammatory Cells | Left Ventricular Dilation | Cardiac Function Improvement |

|---|---|---|---|

| 7 Days | Decreased | Attenuated | Moderate |

| 21 Days | Further Decreased | Further Attenuated | Significant |

Clozapine-Induced Inflammation

A study investigated this compound's role in attenuating clozapine-induced inflammation. In vivo experiments with Sprague Dawley rats showed that this compound significantly reduced neutrophil mobilization and the release of inflammatory mediators such as IL-1β and CXCL1 from various tissues . This suggests that MPO inhibition may mitigate adverse effects associated with clozapine therapy, enhancing its safety profile.

Vasculitis Models

This compound has been evaluated in models of immune complex vasculitis, where it effectively reduced plasma MPO activity, vascular edema, and neutrophil recruitment. In a model simulating Goodpasture disease, this compound treatment completely suppressed albuminuria and chronic renal dysfunction . These findings underscore the potential application of this compound in treating vasculitic diseases by targeting MPO-mediated oxidative damage.

属性

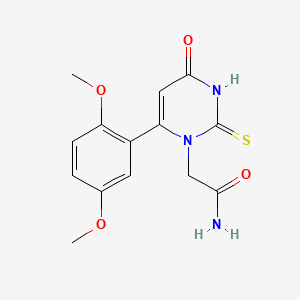

IUPAC Name |

2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBUZOGABRDGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140746 | |

| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435467-38-1 | |

| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435467-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。